molecular formula C12H12IN3O4 B1394118 1-Boc-3-Iodo-5-nitro-1H-indazole CAS No. 459133-69-8

1-Boc-3-Iodo-5-nitro-1H-indazole

Cat. No.: B1394118
CAS No.: 459133-69-8
M. Wt: 389.15 g/mol
InChI Key: ZHDZMZIIIKQAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-Iodo-5-nitro-1H-indazole: is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of tert-butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate involves several steps. One common method includes the iodination of an indazole precursor followed by nitration and esterification reactions. The reaction conditions typically involve the use of iodine and nitric acid as reagents, with tert-butyl alcohol serving as the esterifying agent . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Boc-3-Iodo-5-nitro-1H-indazole undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-3-Iodo-5-nitro-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the indazole ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-Boc-3-Iodo-5-nitro-1H-indazole can be compared with other indazole derivatives such as:

  • Tert-butyl 3-iodo-1H-indazole-1-carboxylate
  • 3-Iodo-5-nitro-1H-indazole-1-carboxylic acid
  • Tert-butyl 4-[(E)-But-1-en-3-yl]-1H-indazole-1-carboxylate

These compounds share similar structural features but differ in their functional groups and biological activities. The presence of the nitro group in tert-butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate makes it unique and potentially more reactive in certain chemical and biological contexts .

Properties

IUPAC Name

tert-butyl 3-iodo-5-nitroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12IN3O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDZMZIIIKQAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676508
Record name tert-Butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459133-69-8
Record name tert-Butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-3-Iodo-5-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
1-Boc-3-Iodo-5-nitro-1H-indazole
Reactant of Route 3
Reactant of Route 3
1-Boc-3-Iodo-5-nitro-1H-indazole
Reactant of Route 4
Reactant of Route 4
1-Boc-3-Iodo-5-nitro-1H-indazole
Reactant of Route 5
Reactant of Route 5
1-Boc-3-Iodo-5-nitro-1H-indazole
Reactant of Route 6
Reactant of Route 6
1-Boc-3-Iodo-5-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.